![molecular formula C14H17BrF3N3O2 B2830130 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one CAS No. 2380095-14-5](/img/structure/B2830130.png)
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a trifluorobutanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: This step involves the bromination of pyrimidine to form 5-bromopyrimidine.
Attachment to Piperidine: The bromopyrimidine is then reacted with piperidine to form the intermediate 1-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl].
Formation of Trifluorobutanone: The final step involves the reaction of the intermediate with 4,4,4-trifluorobutanone under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the trifluorobutanone moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the piperidine ring and trifluorobutanone moiety .
Scientific Research Applications
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorinated polymers.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites on enzymes or receptors, while the piperidine ring and trifluorobutanone moiety can modulate the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: Similar in structure but lacks the piperidine and trifluorobutanone moieties.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a piperidine ring but differs in the functional groups attached.
Methyl 5-bromopyridine-3-carboxylate: Similar bromopyridine structure but with different substituents.
Uniqueness
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one is unique due to its combination of a bromopyrimidine moiety, a piperidine ring, and a trifluorobutanone structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3N3O2/c15-11-6-19-13(20-7-11)23-9-10-2-1-5-21(8-10)12(22)3-4-14(16,17)18/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGULAUHKVQVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(F)(F)F)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2830048.png)
![3,5-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2830049.png)
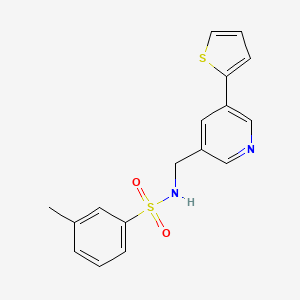
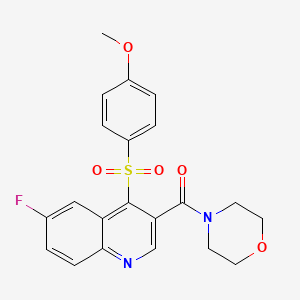
![N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2830057.png)
![N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B2830058.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea](/img/structure/B2830059.png)
![3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2830060.png)
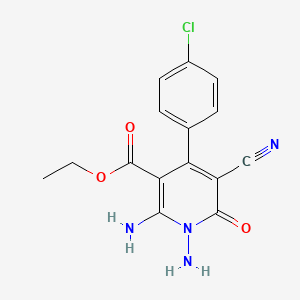
![N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2830063.png)
![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2830065.png)
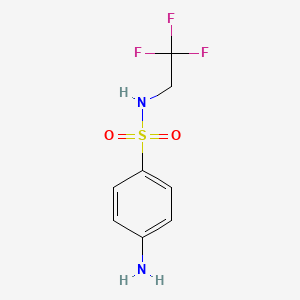
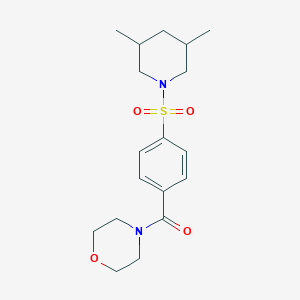
![2,4,7-Trimethyl-6-[2-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2830069.png)
